3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
“3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the empirical formula C6H3BrF3N . It is a fluorinated building block and is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine”, has been a topic of interest in the agrochemical and pharmaceutical industries . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .
Molecular Structure Analysis
The molecular structure of “3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” is represented by the SMILES string FC(F)(F)c1cncc(Br)c1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” include a density of 1.7±0.1 g/cm3, a boiling point of 166.0±35.0 °C at 760 mmHg, a vapour pressure of 2.4±0.3 mmHg at 25°C, an enthalpy of vaporization of 38.6±3.0 kJ/mol, and a flash point of 54.2±25.9 °C .
Scientific Research Applications
Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, closely related to the compound of interest, is highlighted for its versatility in kinase inhibition. This scaffold binds to the kinase hinge region and has been utilized in the design of inhibitors targeting a broad range of kinases, suggesting the potential application of related compounds in developing new therapeutic agents (Wenglowsky, 2013).
Medicinal Chemistry
Pyrrolidine scaffolds, akin to pyrrolopyridine structures, have been extensively used in medicinal chemistry to develop compounds for treating various human diseases. This review emphasizes the structural and stereochemical versatility of the pyrrolidine ring in drug design, suggesting the relevance of structurally related compounds in therapeutic development (Li Petri et al., 2021).
Optical Sensors
Pyrimidine derivatives, which share a heterocyclic nature with the compound , have been explored for their utility as optical sensors due to their ability to form coordination and hydrogen bonds, indicating the potential of similar heterocyclic compounds in sensing applications (Jindal & Kaur, 2021).
Catalysis
A review focusing on the synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts underscores the significance of heterocyclic compounds in catalysis and synthetic chemistry. This indicates the broader applicability of related structures in facilitating chemical transformations (Parmar et al., 2023).
Safety And Hazards
“3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid prolonged exposure, not to breathe vapor, and to use caution when handling .
properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-3-13-5-1-2-6(8(10,11)12)14-7(4)5/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMFTOAKMLJDLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212989 | |
Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1190320-16-1 | |
Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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